Product packaging for 3-(1H-benzimidazol-2-yl)propanimidamide(Cat. No.:CAS No. 1306739-41-2)

3-(1H-benzimidazol-2-yl)propanimidamide

货号: B1455674
CAS 编号: 1306739-41-2
分子量: 188.23 g/mol
InChI 键: NSXORPZLJBCISB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3-(1H-Benzimidazol-2-yl)propanimidamide is a high-purity chemical compound offered with a documented purity of 95% and a molecular weight of 188.2. It is provided for research purposes under the catalog number QY-4821 . Benzimidazole derivatives are a prominent class of heterocyclic compounds known for their wide range of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery research. Compounds featuring the benzimidazole core have been investigated as inhibitors of key enzymes, such as glycogen synthase kinase 3 (GSK-3) . GSK-3 inhibitors are of significant interest for researching neurodegenerative disorders like Alzheimer's disease, metabolic conditions such as diabetes, and certain cancers . Furthermore, other benzimidazole-based molecules are utilized in agricultural science as fungicides, specifically as cell wall synthesis inhibitors, highlighting the versatility of this structural motif . The specific research applications for this compound are still being explored, but its structure suggests potential as a valuable intermediate or pharmacophore in developing new biochemical probes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4 B1455674 3-(1H-benzimidazol-2-yl)propanimidamide CAS No. 1306739-41-2

属性

IUPAC Name

3-(1H-benzimidazol-2-yl)propanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-9(12)5-6-10-13-7-3-1-2-4-8(7)14-10/h1-4H,5-6H2,(H3,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXORPZLJBCISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化分析

Biochemical Properties

3-(1H-benzimidazol-2-yl)propanimidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s interaction with enzymes and proteins is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its activity. Long-term studies have shown that it can have lasting effects on cellular function, even after the compound has been metabolized .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production and other vital processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. This distribution is crucial for its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .

生物活性

3-(1H-benzimidazol-2-yl)propanimidamide is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to its pharmacological properties, making it a subject of extensive research. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole compounds are known for their broad-spectrum pharmacological properties. They have been identified as effective agents against various diseases, including cancer, infections, and inflammatory conditions. The structural diversity among benzimidazole derivatives allows for the exploration of numerous biological activities and therapeutic applications .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : This compound may inhibit key enzymes involved in disease pathways, leading to reduced cellular proliferation and inflammation.
  • Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
  • Cell Cycle Arrest : Similar compounds have shown the ability to arrest the cell cycle in cancer cells, preventing further proliferation .

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that certain benzimidazole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Properties

Benzimidazole derivatives have shown promising antimicrobial activity against a range of pathogens. The compound's ability to disrupt microbial cell membranes and inhibit essential metabolic processes contributes to its effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. By modulating inflammatory pathways and reducing cytokine production, this compound could potentially be used in treating inflammatory diseases .

Case Studies

Several studies highlight the biological activity of benzimidazole derivatives similar to this compound:

  • Immunomodulatory Effects : A study on a related benzimidazole derivative showed that it inhibited T cell proliferation by targeting H+/K+-ATPases, leading to intracellular acidification. This suggests potential applications in immunotherapy .
  • Antimicrobial Activity : Research has shown that various benzimidazole derivatives exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings support the potential use of this compound in treating infections .

Research Findings Summary Table

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits tumor growth ,
AntimicrobialEffective against Gram-positive and Gram-negative bacteria ,
Anti-inflammatoryReduces cytokine production; modulates inflammatory pathways ,
ImmunomodulatoryInhibits T cell proliferation

相似化合物的比较

Structural Modifications and Functional Groups

Table 1: Key Structural Features and Functional Groups
Compound Name Core Structure Key Functional Groups Biological Activity Reference
3-(1H-Benzimidazol-2-yl)propanimidamide Benzimidazole + propanimidamide Amidine (-C(NH)NH₂) N/A (Theoretical potential)
2-(1H-Benzimidazol-2-yl)-1-phenylguanidine Benzimidazole + guanidine Guanidine (-NH-C(=NH)-NH₂) MRSA PBP2A inhibitor (-7.3 kcal/mol)
3-(1H-Benzimidazol-2-yl)-4-arylaminobutanoic acids Benzimidazole + butanoic acid Carboxylic acid (-COOH) Cyclization-dependent activity
BZC-1 [(2E)-1-(1H-Benzimidazol-2-yl)-3-phenylprop-2-en-1-one] Benzimidazole + chalcone Ketone (-CO-) + conjugated double bond Nematicidal (LC₁₀₀ = 0.002 μg/ml)
3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines Benzimidazole + pyrazolopyridine Methoxymethyl substituent CDK1 inhibition (anticancer)

Key Observations :

  • Amidine vs.
  • Carboxylic Acid Derivatives : Compounds like 3a–3c () exhibit pH-dependent cyclization, which modulates their bioavailability compared to the stable amidine group in the target compound .
  • Chalcone Hybrids : BZC-1 () demonstrates that conjugation of benzimidazole with a chalcone scaffold drastically enhances nematicidal activity, suggesting that hybrid architectures could amplify the bioactivity of this compound .

Critical Analysis :

  • Antimicrobial Potential: The guanidine derivative () shows strong binding to MRSA PBP2A, suggesting that this compound’s amidine group could similarly target bacterial enzymes but with altered pharmacokinetics .
  • Anticancer Activity : Methoxymethyl-substituted pyrazolopyridines () highlight the importance of substituent positioning on the benzimidazole ring for enhancing potency, a strategy applicable to optimizing the target compound .

准备方法

General Synthetic Strategy

The synthesis of 3-(1H-benzimidazol-2-yl)propanimidamide typically involves:

  • Formation of the benzimidazole ring system.
  • Introduction of the propanimidamide side chain.
  • Purification and conversion to stable salt forms if necessary.

The benzimidazole nucleus is often constructed via condensation reactions involving o-phenylenediamine derivatives and carboxylic acid derivatives or their equivalents. The amidine (propanimidamide) group is introduced through amidination reactions or by conversion of nitrile precursors.

Benzimidazole Core Formation

2.1 Condensation Reactions

One common approach is the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions. According to a patent on benzimidazole derivatives, the preparation can be conducted using low-cost starting materials and bases such as potassium tert-butoxide, sodium ethoxide, or sodium methoxide in solvents like methanol or ethanol at mild temperatures (50–55°C) to achieve high yields without hazardous reagents.

2.2 Catalytic and Non-Catalytic Methods

  • Pd(II)-catalyzed reactions have been reported for benzimidazole formation, including sulfur(0)-induced cyclization, which can be adapted for similar benzimidazole derivatives.
  • Alternative methods avoid catalytic hydrogenation due to catalyst poisoning issues by using reducing agents such as iron in acetic acid or hydrochloric acid media for nitro group reductions to amines, which are key intermediates in benzimidazole synthesis.

Representative Preparation Procedure (Based on Patent Example)

Step Reaction Conditions Notes
1 Formation of benzimidazole intermediate Condensation of o-phenylenediamine derivative with carboxylic acid or ester Use of base (potassium tert-butoxide, sodium ethoxide) in methanol/ethanol at 50–55°C
2 Reduction of nitro group to amine Fe-acetic acid or Fe-HCl reduction Avoids catalyst poisoning; mild conditions
3 Amidination of nitrile to propanimidamide Reaction with ammonium carbonate, ammonia gas in ethanol at -35 to -25°C Converts nitrile to amidine group
4 Salt formation Treatment with HCl gas in ethanol at -15 to 5°C, stirring at 25–35°C Produces stable mesylate or hydrochloride salts

Analytical and Purification Considerations

  • Reaction progress is monitored by chromatographic methods.
  • Purification typically involves solvent extraction, crystallization, and filtration.
  • Removal of solvents under reduced pressure is standard after reaction completion.
  • The final product is often isolated as a crystalline salt to improve handling and stability.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials o-Phenylenediamine derivatives, carboxylic acids/esters, nitrile intermediates
Key reagents Potassium tert-butoxide, sodium ethoxide, Fe-acetic acid, ammonium carbonate, HCl gas
Solvents Methanol, ethanol, acetonitrile, dichloromethane
Temperature range -35°C to 55°C depending on step
Reaction times 7–16 hours typical for condensation and amidination steps
Purification Distillation under reduced pressure, crystallization, salt formation
Yield considerations High yields achievable with optimized base and solvent choice; avoids hazardous reagents

Research Findings and Optimization Notes

  • Use of iron-based reducing agents improves safety and avoids catalyst poisoning common in Pd-C hydrogenation.
  • Low-cost starting materials and mild reaction conditions facilitate scalability.
  • Salt formation (mesylate or hydrochloride) enhances compound stability and purity.
  • Base choice and solvent significantly affect yield and reaction rate in benzimidazole formation.
  • Amidination at low temperatures ensures selective conversion of nitriles to amidines without side reactions.

常见问题

Q. What are the common synthetic routes for 3-(1H-benzimidazol-2-yl)propanoic acid, a precursor to propanimidamide derivatives?

The ligand 3-(1H-benzimidazol-2-yl)propanoic acid is typically synthesized via condensation reactions. For example, it can be prepared by reacting o-phenylenediamine with substituted carboxylic acids under acidic conditions. In one protocol, copper(I) chloride is reacted with the ligand in methanol at 423 K for 72 hours to form a coordination complex, yielding crystals suitable for X-ray analysis . Alternative methods include solvent-free synthesis using trifluoroacetic acid as a catalyst, which reduces reaction time and improves yields .

Q. How is the crystal structure of copper(I) complexes involving this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Data collection is performed using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Structures are solved via direct methods (e.g., SHELXS97) and refined using SHELXL97, with hydrogen atoms constrained to idealized positions. Key parameters include bond distances (e.g., Cu–N = 1.851 Å) and angles, alongside analysis of hydrogen-bonding networks (e.g., O–H···O and N–H···O interactions) .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice of such complexes?

Hydrogen bonds (e.g., O–H···O and N–H···O) link molecules into 1D chains along the a-axis, which further assemble into 2D networks in the ab-plane. These interactions are critical for stabilizing the lattice and influencing the compound’s packing efficiency. Graph set analysis can categorize these patterns (e.g., R₁²(6) motifs) to predict supramolecular behavior .

Advanced Research Questions

Q. How can researchers resolve discrepancies in protonation states of ligands during crystallographic refinement?

Disordered carboxyl groups in ligands (e.g., partial deprotonation) complicate refinement. Strategies include:

  • Using constraints to model occupancy ratios (e.g., 50% protonated vs. deprotonated states).
  • Validating protonation via bond-length analysis (C–O distances: ~1.24 Å for deprotonated vs. ~1.30 Å for protonated).
  • Cross-referencing with spectroscopic data (e.g., IR frequencies for –COOH vs. –COO⁻) .

Q. What experimental design considerations are critical for optimizing coordination geometry in transition-metal complexes?

  • Oxidation state : Cu(I) favors linear or trigonal planar geometries, whereas Cu(II) prefers square-planar or octahedral configurations.
  • Ligand flexibility : Flexible propanoic acid chains enable variable bonding modes (e.g., κN3 coordination).
  • Reaction conditions : Solvent polarity (e.g., methanol vs. toluene) and temperature (e.g., 423 K for 72 hours) influence crystallization kinetics .

Q. How can DFT calculations predict reactivity in benzimidazole-derived ligands?

Frontier molecular orbital (FMO) analysis identifies reactive sites. For example:

  • HOMO : Localized on benzimidazole nitrogen atoms, indicating nucleophilic reactivity.
  • LUMO : Located on carbonyl groups, suggesting electrophilic susceptibility. This guides functionalization strategies (e.g., acyl chloride reactions for amide formation vs. acid-promoted cyclization for benzimidazoles) .

Q. What methodologies address challenges in refining low-coordinate Cu(I) complexes with SHELXL?

  • Displacement parameters : Anisotropic refinement for metal atoms; isotropic for light atoms.
  • Twinned data : Use TWIN/BASF commands to model overlapping domains.
  • Validation tools : CheckCIF/PLATON to identify outliers in bond distances/angles .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on Cu–N bond lengths in benzimidazole complexes?

Discrepancies arise from oxidation states and coordination environments. For example:

  • Cu(I)–N distances (1.85 Å) are shorter than Cu(II)–N (~2.0 Å) due to reduced ionic radius.
  • Compare with reference databases (e.g., Cambridge Structural Database) to contextualize outliers .

Q. Why do different synthesis routes yield varying ligand protonation states?

  • Acidic conditions : Promote carboxyl deprotonation (e.g., trifluoroacetic acid in ).
  • Neutral pH : Favor partial protonation, leading to disordered structures. Adjust reaction pH and solvent to control protonation .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for [Cu(C₁₀H₉N₂O₂)(C₁₀H₁₀N₂O₂)]

ParameterValue
Space groupC2/c
a, b, c (Å)21.137, 6.4979, 16.235
β (°)121.949
Cu–N distance (Å)1.851
R factor0.038
Hydrogen bondsO–H···O (2.65 Å), N–H···O (2.89 Å)

Q. Table 2: Synthesis Optimization Variables

ConditionEffect on Yield/Quality
Solvent (methanol vs. toluene)Polar solvents favor crystal growth
Temperature (423 K)Prolonged heating reduces disorder
Catalyst (trifluoroacetic acid)Accelerates cyclization but may protonate ligands

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-benzimidazol-2-yl)propanimidamide
Reactant of Route 2
3-(1H-benzimidazol-2-yl)propanimidamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。